

3-(2-Bromoethoxy)anisole structural formula and IUPAC name

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Compound of Interest

Compound Name: 1-(2-Bromoethoxy)-3-methoxybenzene

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A Technical Guide to 1-(2-Bromoethoxy)-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical compound **1-(2-bromoethoxy)-3-methoxybenzene**, including its structural details, physicochemical properties, and a detailed experimental protocol for its synthesis. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional materials.

Compound Identification and Structure

The compound commonly referred to as 3-(2-Bromoethoxy)anisole is systematically named under IUPAC nomenclature based on its constituent functional groups.

- IUPAC Name: **1-(2-bromoethoxy)-3-methoxybenzene**^[1]
- Synonyms: 3-(2-Bromoethoxy)anisole
- CAS Number: 3245-45-2^[2]
- Molecular Formula: C₉H₁₁BrO₂^{[1][2]}

Structural Formula:

The structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and a 2-bromoethoxy group (-OCH₂CH₂Br) at positions 1 and 3, respectively.

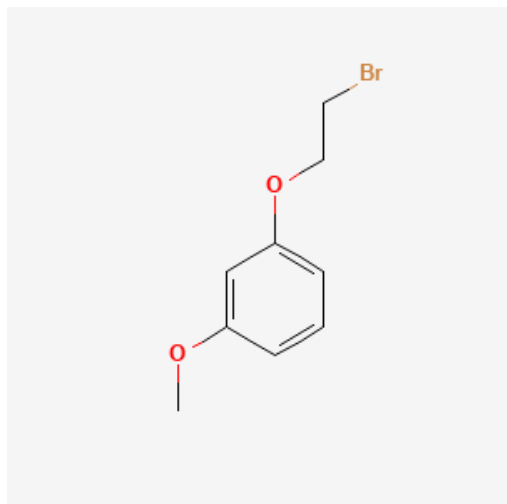


Figure 1: Structural Formula of **1-(2-bromoethoxy)-3-methoxybenzene**

Physicochemical Properties

A summary of the key computed and experimental properties of **1-(2-bromoethoxy)-3-methoxybenzene** is presented below. These properties are essential for predicting its behavior in chemical reactions and biological systems.

Property	Value	Reference
Molecular Weight	231.09 g/mol	[1][2]
Exact Mass	229.99424 Da	[1]
XLogP3	3	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	4	[1]
Topological Polar Surface Area	18.5 Å ²	[1]
Complexity	119	[1]
Hazard	Irritant	[3]

Experimental Protocol: Synthesis

The synthesis of **1-(2-bromoethoxy)-3-methoxybenzene** is effectively achieved via the Williamson Ether Synthesis.[4][5][6] This S_N2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this case, 3-methoxyphenol is deprotonated to form the corresponding phenoxide, which then reacts with 1,2-dibromoethane. Using an excess of 1,2-dibromoethane helps to minimize the formation of the dialkylated byproduct.

Reaction Scheme:

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depicting the reaction of 3-methoxyphenol with 1,2-dibromoethane in the presence of a base to yield **1-(2-bromoethoxy)-3-methoxybenzene**)

Methodology:

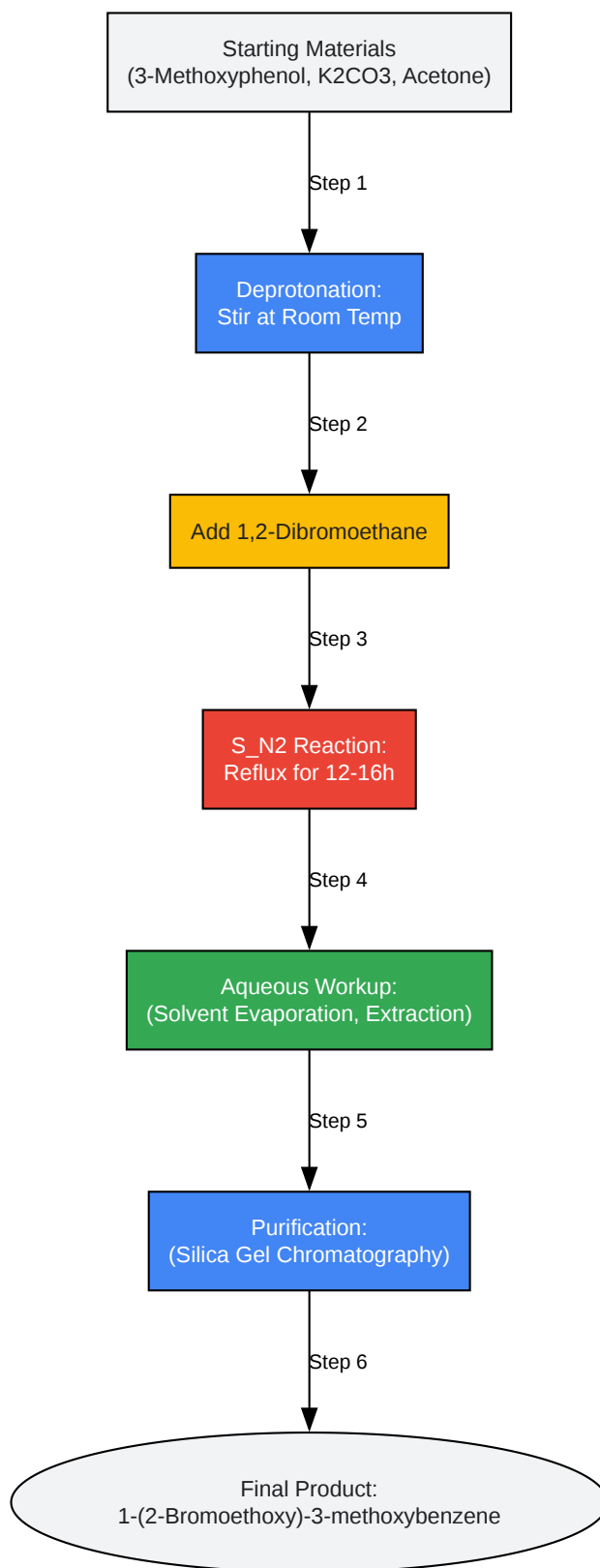
This protocol is adapted from a general procedure for the selective mono-alkylation of phenols with 1,2-dibromoethane.^[7]

- Reagents and Materials:
 - 3-Methoxyphenol
 - 1,2-Dibromoethane (3 equivalents)
 - Potassium Carbonate (K_2CO_3 , anhydrous, 3 equivalents)
 - Acetone (anhydrous)
 - Ethyl acetate
 - Deionized water
 - Brine solution
 - Anhydrous sodium sulfate (Na_2SO_4)

- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
- Procedure:
 1. To a solution of 3-methoxyphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).
 2. Stir the resulting suspension vigorously for 10-15 minutes at room temperature to facilitate the formation of the potassium phenoxide salt.
 3. Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.
 4. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C). Maintain reflux for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 5. After completion, cool the reaction mixture to room temperature and evaporate the acetone using a rotary evaporator.
 6. To the resulting residue, add deionized water and transfer the mixture to a separatory funnel.
 7. Extract the aqueous layer three times with ethyl acetate.
 8. Combine the organic layers and wash sequentially with deionized water and then with a brine solution.
 9. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
- Purification:
 - The crude residue can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent system, to afford the pure **1-(2-bromoethoxy)-3-methoxybenzene**.

Synthesis Workflow Diagram

The logical flow of the synthesis protocol can be visualized as a series of sequential steps from starting materials to the final purified product.



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Caption: Workflow for the Williamson Ether Synthesis of **1-(2-bromoethoxy)-3-methoxybenzene**.

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